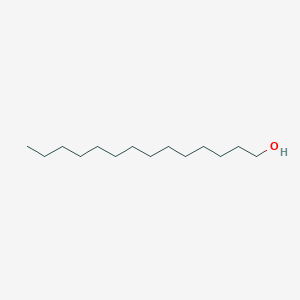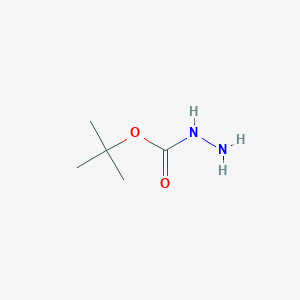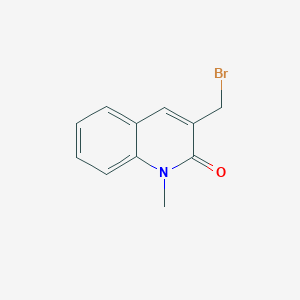
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone, also known as BMQ, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. BMQ is a quinoline derivative that contains a bromomethyl group at the 3-position and a methyl group at the 1-position of the quinoline ring.
科学的研究の応用
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has been studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent. 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has also been studied for its potential use as an antimalarial agent. In addition, 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has been studied for its potential use as a fluorescent probe for imaging applications.
作用機序
The mechanism of action of 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone is not fully understood. However, it has been proposed that 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has also been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.
生化学的および生理学的効果
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has been shown to have biochemical and physiological effects in various studies. 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has been shown to inhibit the growth of cancer cells and induce apoptosis. 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has also been shown to inhibit the growth of Plasmodium falciparum. In addition, 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has been shown to have fluorescent properties, making it a potential imaging agent.
実験室実験の利点と制限
One advantage of 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone is its potential as a chemotherapeutic agent and antimalarial agent. 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has also been shown to have fluorescent properties, making it a potential imaging agent. However, one limitation of 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone is its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone research. One direction is to further study its potential as a chemotherapeutic agent and antimalarial agent. Another direction is to study its fluorescent properties for imaging applications. Additionally, further studies are needed to determine the safety and efficacy of 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone for potential clinical use.
合成法
The synthesis of 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone involves the reaction of 3-chloromethyl-1-methylquinolin-2(1H)-one with sodium bromide in the presence of a phase-transfer catalyst. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone.
特性
CAS番号 |
114561-16-9 |
|---|---|
製品名 |
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone |
分子式 |
C11H10BrNO |
分子量 |
252.11 g/mol |
IUPAC名 |
3-(bromomethyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C11H10BrNO/c1-13-10-5-3-2-4-8(10)6-9(7-12)11(13)14/h2-6H,7H2,1H3 |
InChIキー |
FWDUPDPRMYXHMC-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C(C1=O)CBr |
正規SMILES |
CN1C2=CC=CC=C2C=C(C1=O)CBr |
同義語 |
2(1H)-Quinolinone,3-(bromomethyl)-1-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



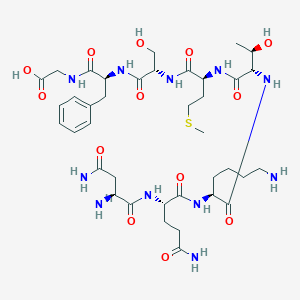
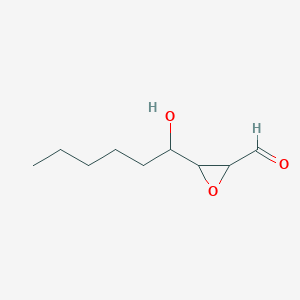
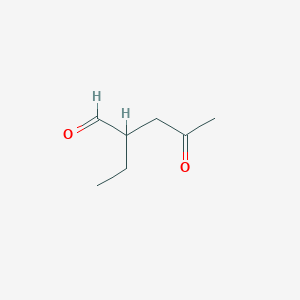
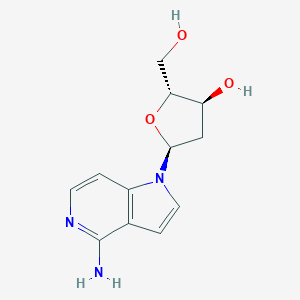
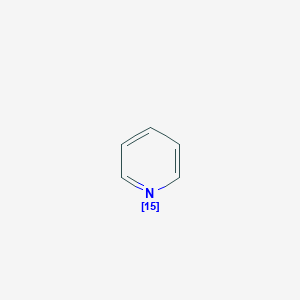
![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B45749.png)
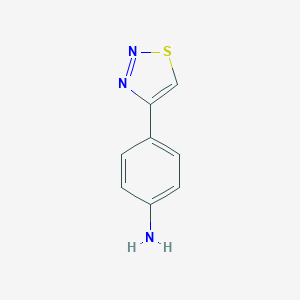
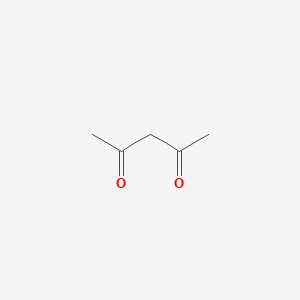
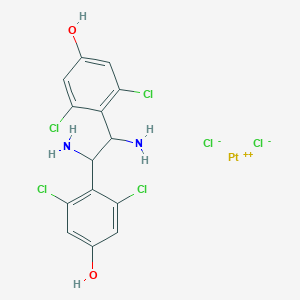
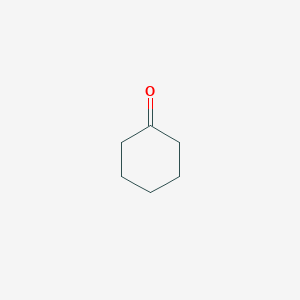
![8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B45761.png)
![Diethyl [(2-chloroethoxy)methyl]phosphonate](/img/structure/B45763.png)
